REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:15][C@H:14]([OH:16])[CH2:13][C@H:9]1[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:19]([CH2:22]C)CC)C.Cl[C:25](OC(C)(C)C)=[O:26].Cl.[CH3:33][N:34]([CH3:36])[OH:35]>ClCCl>[CH3:33][N:34]([CH3:36])[OH:35].[OH:16][C@H:14]1[CH2:15][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C@H:9]([C:10]([N:19]([O:26][CH3:25])[CH3:22])=[O:12])[CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@H](C(=O)O)C[C@H](C1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.97 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
by filtering off the triethylamine hydrochloride
|
Type
|
ADDITION
|
Details
|
This second solution is added gently, at 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction medium is stirred at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After hydrolysis
|
Type
|
EXTRACTION
|
Details
|
with a 0.5N aqueous hydrochloric acid solution, extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(O)C
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |